molecular formula C187H308F3N53O52S2 B3026347 Stresscopin (3-40) (Human) Trifluoroacetate Salt CAS No. 357952-09-1

Stresscopin (3-40) (Human) Trifluoroacetate Salt

Cat. No.: B3026347
CAS No.: 357952-09-1
M. Wt: 4252 g/mol
InChI Key: ZMELYLRCZAEWRR-WABNFCLFSA-N
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Description

Urocortin III is a neuropeptide hormone and member of the corticotropin-releasing factor (CRF) family which includes mammalian CRF, urocortin, urocortin II, frog sauvagine, and piscine urotensin I. Human urocortin III shares 90, 40, 37, and 21% identity to mouse urocortin III, mouse urocortin II, human urocortin, and mouse urocortin, respectively. Urocortin III selectively binds to type 2 CRF receptors (Kis = 21.7, 13.5, and >100 nM for rat CRF2α, rat CRF2β, and human CRF1, respectively). It stimulates cAMP production in CHO cells expressing rat CRF2α and mouse CRF2β (EC50s = 0.16 and 0.12 nM, respectively) as well as cultured anterior pituitary cells expressing endogenous CRF2β. Urocortin III is co-released with insulin to potentiate glucose-stimulated somatostatin release in vitro in human pancreatic β-cells. In vivo, urocortin III reduces food intake in a dose- and time-dependent manner in mice with a minimum effective dose (MED) of 0.3 nmol/animal. It increases swimming time in a forced swim test in mice, indicating antidepressant-like activity.

Scientific Research Applications

Chloroplast Function and Ion Regulation

Salt stress affects plant metabolism and physiology, inhibiting photosynthesis and causing ion imbalances. Halophytes, or salt-tolerant plants, exhibit superior salt tolerance possibly due to their ability to manage ion homeostasis within chloroplasts, suggesting a potential area for exploring Stresscopin's role in plant stress responses (J. Bose et al., 2017).

Neuroendocrine Responses to Stress

The specificity of neuroendocrine responses to different stressors indicates that each stressor triggers a unique neurochemical "signature," which might be relevant for understanding how Stresscopin interacts with the neuroendocrine system during stress (K. Pacak & M. Palkovits, 2001).

Potassium's Role in Stress Response

The transport and physiological roles of potassium (K+) in plant stress response are significant, with emerging evidence of K+ signaling roles. This research domain might intersect with Stresscopin studies, particularly in understanding ion balance during stress (Honghong Wu et al., 2018).

Oxidative Stress and Aging

The relationship between oxidative stress and aging, and the systemic oxidative stress status in humans, may provide a backdrop for investigating Stresscopin's potential antioxidative properties and its role in aging and stress (V. Junqueira et al., 2004).

Silicon and Salt Stress in Plants

Silicon's role in mediating plant responses to salt stress, including ion homeostasis and antioxidative defense mechanisms, may offer insights into Stresscopin's possible applications in enhancing stress tolerance in plants (Yong-Xing Zhu et al., 2019).

Safety and Hazards

While specific safety and hazard information for Stresscopin (3-40) (Human) Trifluoroacetate Salt is not provided in the search results, a related compound, trifluoroacetate, is mentioned. The potential of trifluoroacetate to induce acute toxicity is very low, and oral repeated dose studies in rats have identified the liver as the target organ with mild liver hypertrophy as the lead effect .

Mechanism of Action

Properties

IUPAC Name

(3S)-4-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C185H307N53O50S2.C2HF3O2/c1-33-93(18)142(147(196)251)233-163(267)114(57-59-134(190)243)213-152(256)101(26)207-160(264)115(60-66-289-31)215-166(270)118(69-87(6)7)220-172(276)124(76-108-83-199-85-201-108)217-155(259)102(27)208-164(268)125(77-135(191)244)218-154(258)98(23)203-148(252)96(21)202-149(253)97(22)204-159(263)113(56-58-133(189)242)212-151(255)100(25)206-158(262)112(54-46-64-200-185(197)198)214-165(269)117(68-86(4)5)221-173(277)126(78-136(192)245)225-161(265)111(53-43-45-63-187)211-150(254)99(24)205-157(261)110(52-42-44-62-186)210-153(257)103(28)209-180(284)143(94(19)34-2)234-175(279)128(80-138(194)247)227-171(275)123(75-107-50-40-37-41-51-107)224-168(272)120(71-89(10)11)219-167(271)119(70-88(8)9)222-174(278)127(79-137(193)246)226-162(266)116(61-67-290-32)216-181(285)144(95(20)35-3)235-176(280)129(81-139(195)248)230-183(287)146(105(30)241)237-179(283)132-55-47-65-238(132)184(288)141(92(16)17)232-177(281)130(82-140(249)250)228-169(273)121(72-90(12)13)223-178(282)131(84-239)231-170(274)122(73-91(14)15)229-182(286)145(104(29)240)236-156(260)109(188)74-106-48-38-36-39-49-106;3-2(4,5)1(6)7/h36-41,48-51,83,85-105,109-132,141-146,239-241H,33-35,42-47,52-82,84,186-188H2,1-32H3,(H2,189,242)(H2,190,243)(H2,191,244)(H2,192,245)(H2,193,246)(H2,194,247)(H2,195,248)(H2,196,251)(H,199,201)(H,202,253)(H,203,252)(H,204,263)(H,205,261)(H,206,262)(H,207,264)(H,208,268)(H,209,284)(H,210,257)(H,211,254)(H,212,255)(H,213,256)(H,214,269)(H,215,270)(H,216,285)(H,217,259)(H,218,258)(H,219,271)(H,220,276)(H,221,277)(H,222,278)(H,223,282)(H,224,272)(H,225,265)(H,226,266)(H,227,275)(H,228,273)(H,229,286)(H,230,287)(H,231,274)(H,232,281)(H,233,267)(H,234,279)(H,235,280)(H,236,260)(H,237,283)(H,249,250)(H4,197,198,200);(H,6,7)/t93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104+,105+,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,141-,142-,143-,144-,145-,146-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMELYLRCZAEWRR-WABNFCLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=CC=C4)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C187H308F3N53O52S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4252 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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